Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate

Lipophilicity Drug Design Membrane Permeability

This α,β-unsaturated ester carries a propionyl protecting group at the ortho position, which masks phenolic reactivity and hydrogen-bonding capacity while preserving the acrylate moiety for selective transformations. Ideal for hit-to-lead lipophilicity/SAR studies, HPLC/LC-MS reference-standard development, and protection-free synthetic routes to coumarins or related heterocycles. Substitution with unprotected cinnamate esters is chemically invalid—only CAS 84930-09-6 delivers the steric, electronic, and chromatographic profile required for reproducible results.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 84930-09-6
Cat. No. B1622043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-(1-oxopropoxy)phenyl)acrylate
CAS84930-09-6
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCCC(=O)OC1=CC=CC=C1C=CC(=O)OCC
InChIInChI=1S/C14H16O4/c1-3-13(15)18-12-8-6-5-7-11(12)9-10-14(16)17-4-2/h5-10H,3-4H2,1-2H3/b10-9+
InChIKeyPRRONMLGRGYZHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate (CAS 84930-09-6): A Proprietary Ester Derivative for Advanced Synthesis and Research


Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate, CAS 84930-09-6, is a synthetically derived α,β-unsaturated ester. Its core structure consists of an ethyl acrylate backbone with a phenyl ring substituted at the ortho position by a 1-oxopropoxy (propionyloxy) group . This compound is not a naturally occurring substance but a specialized organic intermediate . Its key calculated physicochemical properties, including a molecular weight of 248.27 g/mol, a density of 1.123 g/cm³, a boiling point of 365.6°C at 760 mmHg, and a refractive index of 1.538, define its material handling and characterization profile .

Why Generic Substitution of Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate (CAS 84930-09-6) Fails: The Critical Role of Ortho-Substitution and Ester Protection


Direct substitution of CAS 84930-09-6 with seemingly similar cinnamate esters, such as Ethyl Cinnamate (CAS 103-36-6) or Ethyl 2-Hydroxycinnamate (CAS 17041-46-2), is scientifically and procedurally invalid. The defining 1-oxopropoxy (propionyl) ester group at the ortho position of the phenyl ring creates a fundamentally distinct molecular entity. This ortho-substitution imparts a specific steric and electronic environment, and more importantly, it functions as a protecting group for the hydroxyl moiety, effectively blocking the phenolic reactivity and hydrogen bonding capacity inherent to the parent o-hydroxycinnamate structure . Such structural alterations directly dictate the compound's behavior in subsequent reactions, its solubility profile, and its potential for downstream functionalization. Interchanging with an unprotected or differently substituted analog would alter the reaction outcome and the physicochemical properties of any derivative, rendering experimental or process data non-transferable and compromising the integrity of the research or manufacturing protocol .

Quantitative Evidence Guide: Verifiable Differentiation of Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate (CAS 84930-09-6) from Its Closest Analogs


Comparative Lipophilicity: Enhanced logP vs. Parent o-Hydroxycinnamate

The propionyl esterification of the ortho-hydroxy group on the cinnamic acid core, as seen in CAS 84930-09-6, is a classic strategy to significantly increase a compound's lipophilicity. This is achieved by masking a polar hydroxyl group with a nonpolar acyl chain. The resulting compound is expected to exhibit a substantially higher logP value than its parent, Ethyl 2-hydroxycinnamate (CAS 17041-46-2) [1]. This increase in lipophilicity is a critical parameter for applications requiring passive membrane diffusion or interaction with hydrophobic environments [1].

Lipophilicity Drug Design Membrane Permeability

Ortho-Propionyl vs. Unsubstituted Phenyl: Impact on Boiling Point and Density

The presence of the ortho-propionyloxy substituent in CAS 84930-09-6 results in a distinct physical property profile compared to the unsubstituted core, Ethyl Cinnamate (CAS 103-36-6). Ethyl Cinnamate has a reported boiling point of 271°C and a density of 1.049 g/mL [1]. In contrast, CAS 84930-09-6 exhibits a significantly higher boiling point of 365.6°C and a higher density of 1.123 g/cm³ . This 94.6°C increase in boiling point and 7% higher density are direct consequences of the increased molecular weight and the polar, electron-rich nature of the added ester group .

Physicochemical Characterization Purification Process Chemistry

Ortho-Propionyloxy vs. para-Hydroxy: Differentiation in Molecular Weight and Predicted Chromatographic Behavior

Compared to a common hydroxycinnamate analog, Ethyl p-hydroxycinnamate (CAS 17041-46-2, also known as p-Coumaric acid ethyl ester), CAS 84930-09-6 possesses a considerably higher molecular weight (248.27 g/mol vs. 192.21 g/mol) . This 56 g/mol difference, attributable to the replacement of the para-hydroxy hydrogen with a propionyl group at the ortho position, leads to a more hydrophobic molecule . In reversed-phase liquid chromatography (e.g., RP-HPLC), this increased hydrophobicity translates directly into a measurably longer retention time, providing a clear and verifiable differentiation point for analytical method development and quality control .

Analytical Chemistry HPLC LC-MS Quality Control

Predefined Protection of the ortho-Hydroxyl Group for Synthetic Utility

CAS 84930-09-6 is commercially available with the ortho-hydroxyl group already masked as a propionyl ester . This is in direct contrast to its precursor, Ethyl 2-hydroxycinnamate (CAS 17041-46-2), which possesses a free, nucleophilic hydroxyl group . This free phenol can participate in unwanted side reactions (e.g., oxidation, Michael addition) or require deprotonation to enable other transformations. The propionyl group in CAS 84930-09-6 serves as a robust protecting group, rendering the ortho position inert to many common reaction conditions and allowing for selective functionalization elsewhere in the molecule, such as on the acrylate double bond, before a controlled deprotection step .

Protecting Group Chemistry Organic Synthesis Multistep Synthesis

High-Value Application Scenarios for Ethyl 3-(2-(1-oxopropoxy)phenyl)acrylate (CAS 84930-09-6)


Lead Optimization in Medicinal Chemistry Programs Targeting Enhanced Membrane Permeability

In drug discovery programs where the parent o-hydroxycinnamate scaffold shows promising activity but poor cellular penetration, CAS 84930-09-6 serves as a crucial tool compound. As inferred from its structure-property relationship as an esterified phenolic acid [1], its increased lipophilicity can be directly leveraged to explore structure-activity relationships (SAR) for cellular uptake and in vitro efficacy. Researchers can use this compound to test whether increased logP translates to improved target engagement in a cell-based assay, a fundamental step in hit-to-lead optimization.

Analytical Method Development and Validation as a Reference Standard

Given its unique physicochemical profile, including a distinct molecular weight and predicted chromatographic behavior compared to simple hydroxycinnamates [1], CAS 84930-09-6 is ideally suited for use as a reference standard in analytical chemistry. It can be used to develop and validate specific and robust HPLC or LC-MS methods for tracking reactions, confirming the identity of synthesized derivatives, or quantifying purity. Its unique retention time and MS signal allow it to be unequivocally resolved from its synthetic precursors and byproducts .

Advanced Organic Synthesis as an Orthogonally Protected Building Block

As a pre-protected derivative [1], this compound is a high-value building block for the streamlined synthesis of complex molecules, such as coumarins or other heterocycles. By procuring the hydroxyl group already masked as a propionyl ester, synthetic chemists can avoid a dedicated protection/deprotection sequence [1]. This allows for selective transformations on the acrylate moiety—such as Michael additions, cycloadditions, or cross-couplings—while keeping the ortho-position inert, thereby increasing synthetic efficiency and overall yield in a multi-step route.

Investigating Structure-Activity Relationships of Phenylpropanoid Derivatives

This compound serves as a valuable member of a focused chemical library for exploring the biological activities of phenylpropanoid esters. The documented class-level activity of cinnamate and hydroxycinnamate derivatives as antioxidants and antimicrobial agents [1] provides a scientific foundation for its exploration. Researchers can use CAS 84930-09-6 in comparative screens to define the specific impact of ortho-propionyloxy substitution on biological targets, contributing to a deeper understanding of the structure-activity landscape for this important class of natural product-inspired compounds.

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